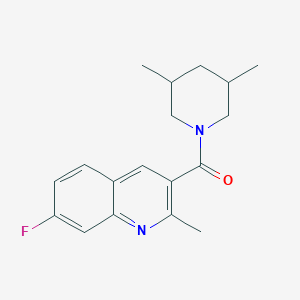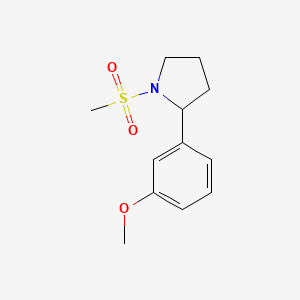
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone, also known as DMFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in anticancer activity involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. This compound has also been found to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are responsible for the neurotoxicity observed in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that this compound does not cause significant changes in body weight, organ weight, or blood chemistry parameters. This compound has also been found to have good pharmacokinetic properties, with a long half-life and good bioavailability.
Advantages and Limitations for Lab Experiments
One of the advantages of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high purity, which allows for accurate and reproducible experimental results. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone research. One area of interest is the development of this compound-based materials with unique optical and electronic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could increase its accessibility for research and industrial applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its high purity, low toxicity, and good biocompatibility make it a suitable candidate for various biomedical applications. Further research on this compound could lead to the development of new materials and therapeutic agents with significant benefits for society.
Synthesis Methods
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3,5-dimethylpiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In material science, this compound has been used as a building block in the synthesis of various organic materials with unique optical and electronic properties.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-6-12(2)10-21(9-11)18(22)16-7-14-4-5-15(19)8-17(14)20-13(16)3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCTVPFPGBSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)